- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,
Cas no 83508-14-9 (1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-)

83508-14-9 structure
Nome del prodotto:1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-
Numero CAS:83508-14-9
MF:C16H21NO2
MW:259.3434445858
CID:706710
1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-
- (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid benzyl ester
- Benzyl (2S,3aS,7aS)-perhydroindole-2-carboxylate
-
- Inchi: 1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2/t13-,14-,15-/m0/s1
- Chiave InChI: ARGCRCXTJMQKNA-KKUMJFAQSA-N
- Sorrisi: N1[C@]2([H])[C@@]([H])(CCCC2)C[C@H]1C(OCC1=CC=CC=C1)=O
Proprietà sperimentali
- Densità: 1.103±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilità: Molto leggermente solubile (0,17 g/l) (25°C),
- PSA: 38.33000
- LogP: 2.97930
1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Solvents: Toluene ; 100 - 118 °C
Riferimento
- Preparation of novel crystalline form of perindopril erbumine monohydrate, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condizioni di reazione
Riferimento
- Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationshipsJournal of Medicinal Chemistry, 1991, 34(2), 663-9,
Synthetic Routes 4
Condizioni di reazione
Riferimento
- Pharmaceutical intermediate for synthesizing ace inhibitors and the use thereof, United States, , ,
Synthetic Routes 5
Condizioni di reazione
Riferimento
- Preparation of perindopril via acylation of perhydroindolecarboxylate with N-[(ethoxycarbonyl)butyl]alanine, European Patent Organization, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Solvents: Toluene ; rt → 110 °C; 14 h, 110 °C
Riferimento
- Preparation of perindopril tert-butylamine salt, China, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Solvents: Toluene ; 100 - 118 °C
Riferimento
- Preparation of novel crystalline η (eta) form of perindopril erbumine, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condizioni di reazione
Riferimento
- Preparation of amino acid-derived intermediates in the synthesis of ACE inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condizioni di reazione
Riferimento
- Racemate separation of optically active bicyclic imino-α-carboxylic acids, Federal Republic of Germany, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Solvents: Acetic acid ; rt
1.2 Catalysts: Platinum ; rt
1.3 Reagents: Hydrogen ; 5 bar, rt
1.4 Solvents: Toluene ; reflux
1.2 Catalysts: Platinum ; rt
1.3 Reagents: Hydrogen ; 5 bar, rt
1.4 Solvents: Toluene ; reflux
Riferimento
- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,
1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Raw materials
- Benzyl alcohol
- 1H-Indole-2-carboxylic acid, 2,3,4,5,6,7-hexahydro-, phenylmethyl ester, (2S)-
- (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid
- 4-methylbenzene-1-sulfonic acid
- p-Toluenesulfonic acid monohydrate
1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Preparation Products
1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Letteratura correlata
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
83508-14-9 (1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-) Prodotti correlati
- 1060239-16-8(3-(2-{3-(3-methoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-yloxy}ethyl)-1-4-(propan-2-yl)phenylurea)
- 1029763-82-3(methyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate)
- 325694-45-9(N-(2H-1,3-benzodioxol-5-yl)methyl-4-(pyrrolidine-1-sulfonyl)benzamide)
- 1431966-36-7(4-({[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride)
- 2229285-05-4(tert-butyl N-{5-1-(2-aminoethyl)cyclobutyl-4-methyl-1,3-thiazol-2-yl}carbamate)
- 2139809-67-7(2-(1-{(benzyloxy)carbonylamino}-2-methylcyclopentyl)acetic acid)
- 897087-28-4(3-Benzylpyrrolidin-3-ol)
- 2227795-37-9((1R)-2,2,2-trifluoro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol)
- 43125-15-1(BENZENEPROPANETHIOIC ACID, S-2-PYRIDINYL ESTER)
- 862807-12-3(N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
